H-D-Val-OBzl.TosOH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

benzyl (2R)-2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.C7H8O3S/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,9,11H,8,13H2,1-2H3;2-5H,1H3,(H,8,9,10)/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUQVUDPBXFOKF-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)[C@H](C(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659781 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl D-valinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17662-84-9 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl D-valinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

H-D-Val-OBzl.TosOH physical properties

An In-Depth Technical Guide to the Physicochemical Properties of H-D-Val-OBzl.TosOH for Advanced Research Applications

Introduction

This compound, known systematically as benzyl (2R)-2-amino-3-methylbutanoate 4-methylbenzenesulfonate, is a protected amino acid derivative of significant interest in the fields of medicinal chemistry and materials science.[1] As a chiral building block, its utility is prominently featured in peptide synthesis and the development of novel pharmaceuticals, where stereochemical integrity is paramount to biological activity and therapeutic efficacy.[1][2] The compound's design, incorporating a benzyl ester for carboxyl protection and a p-toluenesulfonate (tosylate) salt for enhanced stability and handling, makes it a versatile and reliable reagent in complex synthetic workflows.[1][3]

This technical guide, prepared from the perspective of a Senior Application Scientist, offers an in-depth exploration of the core physicochemical properties of this compound. We will delve into its molecular architecture, detail its key physical characteristics, present standardized protocols for its analytical characterization, and discuss its practical applications. The objective is to provide researchers, scientists, and drug development professionals with the authoritative data and field-proven insights necessary to effectively utilize this compound in their research endeavors.

Chapter 1: Molecular Architecture and Identification

The functionality of this compound is a direct result of its sophisticated molecular structure, which combines three key components: a D-valine core, a benzyl (Bzl) ester protecting group, and a p-toluenesulfonate (TosOH) counter-ion.[1]

-

D-Valine Core : The foundation of the molecule is the D-enantiomer of valine. The use of a D-amino acid is a strategic choice in peptide synthesis to confer resistance to enzymatic degradation by proteases, thereby increasing the in-vivo half-life of the resulting peptide. Its specific stereochemistry can also be critical for influencing the final conformation and target-binding affinity of a drug molecule.[1]

-

Benzyl (Bzl) Ester : The carboxylic acid group of D-valine is protected as a benzyl ester. This protection is crucial to prevent unwanted side reactions during peptide coupling. The benzyl group is stable under various reaction conditions, including the mildly acidic conditions used for the removal of N-terminal Boc protecting groups, but can be selectively cleaved via catalytic hydrogenolysis, offering an orthogonal deprotection strategy.[4]

-

p-Toluenesulfonate (Tosylate) Salt : The free amino group of the D-valine benzyl ester is protonated and forms an ionic bond with the tosylate anion. This salt formation serves a dual purpose: it transforms the typically oily or low-melting free base into a stable, high-melting crystalline solid, which simplifies handling, purification, and storage.[1] It also improves the compound's solubility in certain organic solvents used in synthesis.

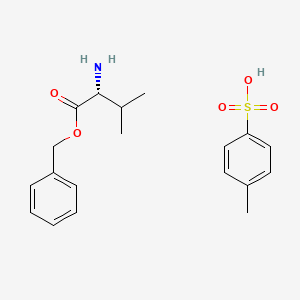

Caption: Molecular components of this compound.

For unambiguous identification and sourcing, the following identifiers are crucial.

| Identifier | Value | Source(s) |

| CAS Number | 17662-84-9 | [1][5][6] |

| IUPAC Name | benzyl (2R)-2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid | [1][6] |

| Molecular Formula | C19H25NO5S | [1][5][6][7] |

| Molecular Weight | 379.47 g/mol | [1][5] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(N)C | [1][6] |

| InChI Key | QWUQVUDPBXFOKF-RFVHGSKJSA-N | [1][5][6] |

Chapter 2: Core Physical Properties

The physical properties of this compound are fundamental parameters that dictate its handling, reaction conditions, purification strategies, and storage. A thorough understanding of these characteristics is essential for successful and reproducible experimental outcomes.

| Property | Value | Source(s) |

| Appearance | White crystalline substance | [7] |

| Melting Point | 162 °C | [5] |

| Specific Optical Rotation | +4.0° (c=3.2 in Methanol) | [5] |

| Solubility | Soluble in methanol, chloroform, dichloromethane, ethyl acetate, DMSO, acetone. | [8] |

Expert & Experience-Based Insights

-

Melting Point as a Purity Indicator : The reported melting point of 162 °C is a critical quality control parameter.[5] A sharp melting range (e.g., 1-2 °C) is indicative of high purity. A broad or depressed melting range would suggest the presence of impurities or residual solvent, necessitating further purification before use in sensitive applications like peptide synthesis.

-

Optical Rotation for Stereochemical Integrity : The specific optical rotation is a direct measure of the compound's enantiomeric purity. The positive value of +4.0° confirms the presence of the D-enantiomer.[5] Any significant deviation from this value could indicate racemization during synthesis or storage, which would be detrimental to its function as a chiral auxiliary or building block. This is a critical self-validating check; if the optical rotation is off, the material's stereochemistry is compromised.

-

Solubility Dictates Application : The compound's solubility profile is key to its practical application.[8] Good solubility in solvents like dichloromethane (DCM) and dimethylformamide (DMF) is essential for its use in standard solution-phase peptide synthesis protocols. Its solubility in methanol is leveraged for analytical techniques like HPLC and for measuring optical rotation.

Chapter 3: Analytical Characterization and Quality Control

Verifying the identity, purity, and integrity of this compound is a non-negotiable prerequisite for its use in research and development. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the workhorse method for purity assessment, while Mass Spectrometry (MS) provides definitive structural confirmation.[9]

Sources

- 1. Buy this compound | 17662-84-9 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | CAS#:17662-84-9 | Chemsrc [chemsrc.com]

- 6. 17662-84-9 | this compound - AiFChem [aifchem.com]

- 7. innospk.com [innospk.com]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to H-D-Val-OBzl.TosOH (CAS: 17662-84-9): A Chiral Building Block for Advanced Peptide Synthesis

Introduction: The Strategic Importance of D-Valine Derivatives in Drug Development

In the landscape of peptide-based therapeutics, the pursuit of enhanced stability and unique biological activity is paramount. Native peptides, composed exclusively of L-amino acids, are often susceptible to rapid enzymatic degradation, limiting their in vivo half-life and therapeutic efficacy[1]. The strategic incorporation of D-amino acids, the non-natural enantiomers, is a powerful and well-established strategy to overcome this limitation[1][2][3][4]. Peptides containing D-amino acids exhibit remarkable resistance to common proteases, which are stereospecific for L-amino acid substrates[1][4]. This increased stability can lead to prolonged therapeutic action and improved bioavailability[4].

H-D-Val-OBzl.TosOH, or D-Valine benzyl ester p-toluenesulfonate, is a key chiral building block that facilitates the introduction of a D-valine residue into a peptide sequence. Valine, with its bulky, hydrophobic isopropyl side chain, can play a crucial role in peptide structure and receptor binding[5]. The use of the D-enantiomer not only confers proteolytic resistance but can also induce specific conformational constraints, potentially leading to novel receptor interactions and biological activities[2][4].

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource on this compound. We will delve into its chemical and physical properties, synthesis and purification, detailed analytical characterization, and practical applications in both solid-phase and solution-phase peptide synthesis. This guide emphasizes the causality behind experimental choices, offering field-proven insights to empower your research and development endeavors.

I. Physicochemical and Spectroscopic Characterization

This compound is a white to off-white crystalline solid that serves as a stable and easily handleable form of D-valine benzyl ester[5][6]. The p-toluenesulfonate (tosylate) counter-ion is not merely an inert component; it imparts crystallinity and improves the handling characteristics of the otherwise oily free base of the amino acid ester, facilitating accurate weighing and dissolution[7].

Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 17662-84-9 | [8] |

| Molecular Formula | C₁₉H₂₅NO₅S | [6] |

| Molecular Weight | 379.47 g/mol | [5][6] |

| Appearance | White to Almost white powder/crystal | [9][10][11] |

| Melting Point | 160-164 °C | [9][10][11] |

| Purity (by HPLC) | >98.0% | [9][10][11] |

| Optical Rotation | +2.0 to +5.0 deg (c=3.2, methanol) | [9][10][11] |

| Solubility | Soluble in methanol | [9][10][11] |

Spectroscopic Profile: Confirming Structure and Purity

Spectroscopic analysis is critical for verifying the identity and purity of this compound before its use in synthesis.

The ¹H NMR spectrum provides a detailed fingerprint of the molecule's structure. In a suitable deuterated solvent like DMSO-d₆ or CDCl₃, the following characteristic resonances are expected[5]:

-

Valine Protons:

-

The isopropyl methyl groups (CH₃)₂ appear as distinct doublets around δ 0.9-1.0 ppm.

-

The isopropyl methine proton (CH) will be a multiplet further downfield.

-

The α-proton (α-CH) is a key stereogenic center and typically appears as a characteristic pattern in the δ 3.6-4.1 ppm region[5].

-

-

Benzyl Ester Protons:

-

Tosylate Counter-ion Protons:

-

Amine Protons:

-

The protonated amine (NH₃⁺) will appear as a broad singlet, with its chemical shift being solvent-dependent.

-

The ¹³C NMR spectrum further confirms the carbon skeleton. Key expected chemical shifts include the ester carbonyl carbon around δ 170-175 ppm, with the various aliphatic and aromatic carbons appearing in their respective characteristic regions[5]. For comparison, the ¹³C NMR spectrum of the closely related L-Valine benzyl ester hydrochloride shows signals for the carbonyl at ~170 ppm, the α-carbon at ~58 ppm, the β-carbon at ~30 ppm, and the isopropyl methyl carbons at ~18 ppm[12].

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational modes[5].

-

N-H Stretching: A broad band in the 3100-3300 cm⁻¹ region is characteristic of the stretching vibrations of the protonated primary amine (NH₃⁺)[5][13].

-

C=O Stretching: A strong, sharp absorption band around 1730-1750 cm⁻¹ corresponds to the carbonyl stretch of the ester group[5].

-

S=O Stretching: The sulfonate group of the tosylate anion will exhibit strong, characteristic asymmetric and symmetric stretching bands, typically in the 1250-1150 cm⁻¹ and 1050-1000 cm⁻¹ regions, respectively.

-

Aromatic C-H and C=C Stretching: Bands corresponding to the aromatic rings will be present in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions.

II. Synthesis and Purification

The synthesis of this compound is typically achieved via a Fischer-Speier esterification. This method involves the direct reaction of D-valine with benzyl alcohol in the presence of a catalytic amount of p-toluenesulfonic acid, which also serves to precipitate the final product as its tosylate salt. A key aspect of this synthesis is the removal of water to drive the equilibrium towards the ester product.

Experimental Protocol: Fischer-Speier Esterification with Azeotropic Removal of Water

This protocol is adapted from established methods for the synthesis of amino acid benzyl ester tosylates.

Materials:

-

D-Valine

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

An azeotroping solvent (e.g., cyclohexane or toluene)

-

Ethyl acetate (for precipitation)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, combine D-valine (1.0 eq), benzyl alcohol (5.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), and the azeotroping solvent (e.g., cyclohexane).

-

Azeotropic Distillation: Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap, driving the reaction to completion. Continue refluxing until no more water is collected (typically 4-6 hours).

-

Crystallization: Cool the reaction mixture to room temperature. Add ethyl acetate to induce precipitation of the product. Stir the resulting slurry for 1-2 hours to ensure complete crystallization.

-

Isolation and Purification: Collect the white crystalline product by vacuum filtration. Wash the filter cake with cold ethyl acetate to remove residual benzyl alcohol and unreacted starting materials.

-

Drying: Dry the purified this compound under vacuum to a constant weight.

Causality of Experimental Choices:

-

Excess Benzyl Alcohol: Using an excess of benzyl alcohol helps to shift the reaction equilibrium towards the product side.

-

Azeotropic Solvent: Cyclohexane is a preferred solvent as it forms a low-boiling azeotrope with water, allowing for its efficient removal without requiring excessively high temperatures that could lead to racemization. Toluene can also be used, but may require higher temperatures[14].

-

p-Toluenesulfonic Acid: It acts as both the acid catalyst for the esterification and the counter-ion to form the stable, crystalline salt of the product.

-

Ethyl Acetate for Precipitation: this compound has lower solubility in ethyl acetate compared to the starting materials and byproducts, enabling its selective precipitation and purification.

III. Applications in Peptide Synthesis

This compound is a versatile reagent for introducing a C-terminal D-valine residue in both solid-phase and solution-phase peptide synthesis. The benzyl ester serves as a robust C-terminal protecting group, stable to the conditions used for Nα-Boc deprotection (e.g., trifluoroacetic acid) but readily cleavable under strong acid conditions (e.g., anhydrous HF) or by catalytic hydrogenolysis.

A. Boc-Based Solid-Phase Peptide Synthesis (SPPS)

In the Boc/Bzl strategy, this compound is used to esterify the solid support, typically a chloromethylated resin (Merrifield resin).

Caption: Workflow for Boc-SPPS using this compound.

-

Resin Swelling: Swell the Merrifield resin (1% DVB, 1.0 meq/g) in DMF for at least 1 hour.

-

Free Amine Preparation: In a separate flask, dissolve this compound (1.5 eq. relative to resin substitution) in DMF. Add diisopropylethylamine (DIEA) (1.5 eq.) and stir for 10 minutes at room temperature to neutralize the tosylate salt and generate the free amine.

-

Esterification: Add the solution of the free D-valine benzyl ester to the swollen resin. Heat the mixture at 50-60°C for 12-24 hours with gentle agitation.

-

Capping and Washing: After the coupling, wash the resin thoroughly with DMF and DCM. To cap any unreacted chloromethyl sites, treat the resin with a solution of DIEA in DCM/Methanol.

-

Peptide Elongation: The D-Val-OBzl-resin is now ready for standard Boc-SPPS cycles, involving deprotection with TFA and coupling of the subsequent Boc-protected amino acids.

Overcoming Steric Hindrance of Valine: The bulky isopropyl side chain of valine can slow down coupling reactions. To ensure complete coupling onto the N-terminus of a valine residue:

-

Use Potent Coupling Reagents: Reagents like HATU, HCTU, or COMU are highly effective for coupling sterically hindered amino acids[4][15]. These reagents form highly reactive activated esters that can overcome the steric barrier.

-

Double Coupling: If a monitoring test (e.g., Kaiser test) indicates incomplete coupling, repeating the coupling step with fresh reagents is a reliable strategy to drive the reaction to completion[8].

-

Extended Reaction Times: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours) can improve yields[16].

B. Solution-Phase Peptide Synthesis (SPPS)

This compound is also an excellent starting material for the synthesis of dipeptides and larger peptide fragments in solution.

Caption: Workflow for solution-phase dipeptide synthesis.

-

Free Amine Generation: In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous solvent like DMF or DCM. Add DIEA (1.1 eq) and stir for 15 minutes at room temperature.

-

Carboxyl Group Activation: In a separate flask, dissolve Boc-L-Ala-OH (1.0 eq) and a coupling additive like HOBt (1.0 eq) in anhydrous DMF. Cool the solution to 0°C. Add a coupling reagent such as DIC (1.1 eq) and stir for 15 minutes at 0°C to pre-activate the carboxylic acid.

-

Coupling Reaction: Add the activated Boc-L-Ala-OH solution to the flask containing the free D-valine benzyl ester. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure protected dipeptide, Boc-L-Ala-D-Val-OBzl.

IV. Cleavage of the Benzyl Ester Protecting Group

The final step in many peptide syntheses is the removal of the C-terminal benzyl ester. The two most common methods are strong acidolysis and catalytic hydrogenolysis. The choice depends on the presence of other protecting groups and sensitive residues in the peptide sequence.

Method 1: Anhydrous Hydrogen Fluoride (HF) Cleavage

HF cleavage is a robust method used in Boc-SPPS that simultaneously cleaves the peptide from the resin and removes most benzyl-based side-chain protecting groups[2][17][18].

WARNING: Anhydrous HF is extremely corrosive, toxic, and can cause severe burns that may not be immediately painful. This procedure must only be performed by trained personnel in a dedicated, HF-resistant apparatus within a certified fume hood, with appropriate personal protective equipment and a calcium gluconate antidote readily available[2][17].

General Procedure:

-

Preparation: Place the dry peptide-resin in the reaction vessel of the HF apparatus. Add a scavenger cocktail (e.g., anisole, p-cresol) to trap the carbocations generated during cleavage[19].

-

HF Condensation: Cool the reaction vessel to -78°C (dry ice/acetone bath) and condense anhydrous HF into the vessel.

-

Cleavage Reaction: Allow the mixture to warm to 0°C and stir for 1-2 hours.

-

HF Removal: Remove the HF under a stream of nitrogen or by vacuum, trapping it in a calcium oxide scrubber.

-

Peptide Precipitation: Wash the remaining resin and peptide with cold diethyl ether to precipitate the crude peptide.

-

Purification: The crude peptide is then purified, typically by reverse-phase HPLC.

Method 2: Catalytic Hydrogenolysis

Catalytic hydrogenolysis is a much milder method for cleaving benzyl esters and is ideal for solution-phase synthesis or when acid-sensitive modifications are present on the peptide[3][6][11]. It is highly selective for benzyl groups and generally does not affect other common protecting groups like Boc or t-butyl esters.

Caption: Comparison of major benzyl ester cleavage methods.

Detailed Protocol: Catalytic Transfer Hydrogenation This method avoids the need for a pressurized hydrogen gas apparatus.

-

Reaction Setup: Dissolve the protected peptide (e.g., Boc-L-Ala-D-Val-OBzl) in methanol.

-

Catalyst and Hydrogen Donor: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (10-20% by weight of the substrate). Then, add a hydrogen donor such as ammonium formate (5 eq)[3].

-

Reaction: Stir the mixture at room temperature or gently heat to reflux to accelerate the reaction. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Isolation: Remove the solvent under reduced pressure to obtain the deprotected peptide product.

Comparison of Cleavage Methods

| Method | Reagents | Advantages | Disadvantages |

| HF Cleavage | Anhydrous HF, Scavengers | Powerful; removes most benzyl-based groups simultaneously; standard in Boc-SPPS. | Extremely hazardous; requires specialized equipment; can cause side reactions with certain amino acids[2][17][19]. |

| Catalytic Hydrogenolysis | H₂ gas, Pd/C | Very clean and high-yielding; mild conditions; selective for benzyl groups. | Requires hydrogenation apparatus; catalyst can be poisoned by sulfur-containing residues; will reduce other functional groups (alkenes, alkynes)[6][11]. |

| Catalytic Transfer Hydrogenolysis | H-donor (e.g., Ammonium Formate), Pd/C | Avoids pressurized H₂ gas; convenient for standard lab setups; mild conditions[1][10][20]. | May be slower than direct hydrogenation; introduces additional reagents to be removed during work-up[6]. |

V. Safety and Handling

As a laboratory chemical, this compound requires careful handling to ensure personnel safety.

Hazard Identification (Based on SDS for CAS 17662-84-9)[8]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions[8]:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. Ensure safety showers and eyewash stations are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety goggles with side shields or a face shield.

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a laboratory coat.

-

-

Handling: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

This compound is a strategically important and versatile building block for the synthesis of advanced peptide therapeutics. Its D-configuration provides a direct route to enhancing the proteolytic stability of peptides, a critical attribute for successful drug development. The benzyl ester offers robust C-terminal protection compatible with the widely used Boc/Bzl strategy, while the tosylate salt form ensures ease of handling and storage. By understanding the principles behind its synthesis, purification, and application, and by employing the appropriate coupling and cleavage strategies, researchers can effectively leverage this compound to create novel peptides with improved pharmacokinetic profiles and therapeutic potential. Adherence to proper safety protocols is essential when handling this and all laboratory chemicals.

References

- The Significance of D-Amino Acids in Peptide Therapeutics: Featuring Fmoc-D-Asp-OH. (2026, January 6). Ningbo Inno Pharmchem Co., Ltd.

- D-Amino Acid-Containing Peptide Synthesis.

- Application Notes and Protocols for Catalytic Hydrogenolysis of Benzyl-PEG Ethers. (2025). BenchChem.

- Should My Peptides Have D-Amino Acids?. (2024, October 18). LifeTein.

- Safety Data Sheet - this compound. (2025, December 15). ChemScene.

- Peptide Coupling Reagents Guide. Sigma-Aldrich.

- Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. (2015, June 19). PubMed.

- Safety D

- 17662-84-9 | this compound. AiFChem.

- D-Valine Benzyl Ester p-Toluenesulfon

- H-D-Val-OBzl TosOH, CAS 17662-84-9, D-Valine benzyl ester tosyl

- Application Notes and Protocols for Manual Solid-Phase Peptide Synthesis of Peptides Containing D-Valine using Fmoc-D-Val-OH. (2025). BenchChem.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.

- D-Valine Benzyl Ester p-Toluenesulfon

- D-Valine Benzyl Ester p-Toluenesulfonate 17662-84-9. Tokyo Chemical Industry (India) Pvt. Ltd..

- Benzyl Ester vs.

- This compound | CAS#:17662-84-9. Chemsrc.

- HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl str

- Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. MDPI.

- Application Notes and Protocols for H-Gly-OBzl.TosOH in Solution-Phase Peptide Synthesis. (2025). BenchChem.

- Removal of some commonly used protecting groups in peptide syntheses by c

- Cristiano Bolchi, Francesco Bavo, Marco Pallavicini One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin. AIR Unimi.

- Dipeptide Syntheses via Activated α-Amino Esters. (2024, December 4). Thieme.

- H-D-Ala-OBzl·TosOH. RayBiotech.

- Application Notes and Protocols for H-Gly-OBzl.TosOH in Solid-Phase Peptide Synthesis. (2025). BenchChem.

- L-Valine benzyl ester hydrochloride(2462-34-2) 13C NMR spectrum. ChemicalBook.

- Introduction to Peptide Synthesis. (2019, February 15). Master Organic Chemistry.

- H-Val-OBzl TosOH [16652-76-9]. Aapptec Peptides.

- HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Str

- H-Gly-OBzl.TosOH: A Technical Guide for Researchers. (2025). BenchChem.

- Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). Dilun.

- Buy this compound | 17662-84-9. (2023, August 15). Smolecule.

- Bioactive Peptides. MDPI.

- Effect of Steric Constraint at the γ-Backbone Position on the Conformations and Hybridiz

- Application Notes and Protocols for Catalytic Hydrogenation of Benzyl Esters. (2025). BenchChem.

- FTIR spectrum of PVA and four different amino acid salts.

- Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Hydrogenolysis. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Technical Support Center: Synthesis of Peptides Containing Multiple D-Valine Residues. (2025). BenchChem.

- L-Valine benzyl ester 4-toluenesulfon

- H-Gly-OBzl.TosOH: A Technical Guide for Researchers. (2025). BenchChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. file.globalso.com [file.globalso.com]

- 5. Buy this compound | 17662-84-9 [smolecule.com]

- 6. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. L-Valine benzyl ester hydrochloride(2462-34-2) 13C NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. bachem.com [bachem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 20. chemistry.mdma.ch [chemistry.mdma.ch]

An In-depth Technical Guide to the Physicochemical Properties and Applications of H-D-Val-OBzl.TosOH

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-D-Val-OBzl.TosOH, or D-Valine benzyl ester p-toluenesulfonate salt, is a pivotal amino acid derivative extensively utilized in synthetic peptide chemistry. Its specific stereochemistry and the presence of orthogonal protecting groups make it an invaluable building block for the synthesis of complex peptides and pharmaceutical intermediates. This guide provides a comprehensive analysis of its core physicochemical properties, with a primary focus on its molecular weight and the practical implications for laboratory applications. We will delve into its synthesis, characterization, and critical role in both solution-phase and solid-phase peptide synthesis, offering detailed protocols and expert insights to ensure experimental success.

Chemical Identity and Significance

This compound is the p-toluenesulfonic acid salt of the benzyl ester of D-valine.[1][2] This compound is a cornerstone in peptide synthesis for several strategic reasons:

-

D-Configuration: The "D" designation indicates the R-configuration at the alpha-carbon, distinguishing it from the naturally occurring L-valine.[3] The incorporation of D-amino acids into peptide chains is a common strategy in drug development to enhance metabolic stability by reducing susceptibility to enzymatic degradation.

-

Carboxyl Protection: The carboxyl group of D-valine is protected as a benzyl ester (-OBzl). This group is stable under various reaction conditions, particularly the mildly acidic treatments used to remove N-terminal protecting groups like Boc (tert-butyloxycarbonyl), but can be readily cleaved via catalytic hydrogenolysis.[4]

-

Amine Salt Formation: The free amino group is protonated by p-toluenesulfonic acid (TosOH), forming a tosylate salt. This serves two key purposes: it prevents the free amine from undergoing unwanted side reactions and converts the often-oily free base into a stable, crystalline, and easily handleable white powder.[3]

These features make this compound a versatile reagent for the controlled, stepwise elongation of peptide chains.

Core Physicochemical Properties

A precise understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis, particularly for accurate stoichiometric calculations.

| Property | Value | Source(s) |

| Molecular Weight | 379.47 g/mol (often rounded to 379.5) | [1][2][3] |

| Molecular Formula | C₁₉H₂₅NO₅S | [2][3] |

| Exact Mass | 379.145355 | [2] |

| CAS Number | 17662-84-9 | [1] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 162°C | [2][3] |

| Solubility | Soluble in organic solvents such as DMSO, dichloromethane, and ethyl acetate. | [3] |

Deconstruction of the Molecular Weight

The molecular weight of 379.47 g/mol is the sum of its constituent parts: the D-valine benzyl ester cation and the p-toluenesulfonate anion.

-

D-Valine Benzyl Ester (C₁₂H₁₇NO₂): Molecular Weight ≈ 207.27 g/mol

-

p-Toluenesulfonic Acid (C₇H₈O₃S): Molecular Weight ≈ 172.20 g/mol

Understanding this composition is crucial. When calculating molar equivalents for a reaction, the full molecular weight of the salt (379.47 g/mol ) must be used to ensure accurate measurement of the active amino acid component.

Synthesis and Purification

The industrial preparation of this compound typically employs a modified Fischer-Speier esterification. This process involves the direct reaction of D-valine with benzyl alcohol in the presence of p-toluenesulfonic acid.[5][6]

Synthetic Workflow

The reaction is driven to completion by the azeotropic removal of water using a solvent like cyclohexane or toluene.[5][6][7] The use of hazardous solvents such as benzene and carbon tetrachloride has been largely replaced by safer alternatives.[5][6] Upon cooling and addition of a less polar solvent like ethyl acetate, the desired product precipitates as a pure, crystalline tosylate salt, which simplifies purification.[6]

Caption: Synthesis workflow for this compound.

Application in Peptide Synthesis

This compound is a versatile building block for introducing a C-terminal D-valine residue in peptide synthesis.[8] Its application spans both solution-phase and solid-phase methodologies.

Solution-Phase Peptide Synthesis (SPPS)

In solution-phase synthesis, this compound serves as the starting C-terminal amino acid.[4] The tosylate salt is typically neutralized in situ with a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to liberate the free amine, which is then coupled with an N-protected amino acid.

Experimental Protocol: Synthesis of Boc-L-Ala-D-Val-OBzl

This protocol details a standard coupling reaction. The causality behind each step is explained to ensure reproducibility and understanding.

Materials:

-

This compound (1.0 eq)

-

Boc-L-Ala-OH (1.05 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.1 eq) - Acts as a racemization suppressor.

-

Water-Soluble Carbodiimide (WSC/EDC) (1.1 eq) - Serves as the coupling agent.

-

N,N-Diisopropylethylamine (DIPEA) (1.0 eq) - For in-situ neutralization of the tosylate salt.

-

Tetrahydrofuran (THF) or Dimethylformamide (DMF) - Reaction solvent.

-

Ethyl Acetate, 1N HCl, 5% NaHCO₃, Brine - For workup and extraction.

-

Anhydrous MgSO₄ - Drying agent.

Procedure:

-

Dissolution: Dissolve this compound and Boc-L-Ala-OH in THF in a reaction vessel.

-

Activation: Add HOBt to the solution. Cool the mixture to 0-5°C in an ice bath. Rationale: Pre-activation with HOBt forms an active ester, which minimizes the risk of racemization during coupling.

-

Neutralization: Add DIPEA to the cooled solution and stir for 10 minutes. This neutralizes the tosylate salt to generate the free amine of D-valine benzyl ester, making it available for coupling.

-

Coupling: Add WSC to the reaction mixture. Rationale: WSC activates the carboxylic acid of Boc-L-Ala-OH, allowing it to react with the free amine of the D-Val-OBzl.

-

Reaction: Stir the reaction at 0-5°C for one hour, then allow it to warm to room temperature and stir overnight.

-

Workup:

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with 5% NaHCO₃ solution, water, 1N HCl, and finally brine. Rationale: The basic wash removes unreacted HOBt and excess Boc-L-Ala-OH. The acidic wash removes any remaining base (DIPEA).

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Isolation: Filter off the drying agent and concentrate the ethyl acetate to yield the crude product, which can be further purified by crystallization or chromatography.

Caption: Workflow for a typical solution-phase peptide coupling.

Conclusion

The molecular weight of this compound (379.47 g/mol ) is a fundamental parameter that underpins its use in quantitative chemical synthesis. This guide has contextualized this value by detailing the compound's chemical identity, synthesis, and critical role as a protected amino acid. For researchers in peptide chemistry and drug development, a thorough understanding of not just the value, but the composition and implications of this molecular weight, is essential for designing and executing robust, reproducible synthetic strategies. The provided protocols and workflows serve as a practical foundation for the successful application of this key reagent.

References

- APIChem Topic: H-D-Val-OBzl TosOH, CAS 17662-84-9. [Link]

- Chemsrc Topic: this compound | CAS#:17662-84-9. [Link]

- RayBiotech Topic: H-D-Ala-OBzl·TosOH. [Link]

- Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents.

- Bolchi, C., Bavo, F., & Pallavicini, M. (2017). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonates. University of Milan Institutional Research Archive. [Link]

- Crysdot LLC Topic: this compound. [Link]

- Google Patents: Process for producing l-valine benzyl ester p-toluenesulfon

Sources

- 1. peptide.com [peptide.com]

- 2. This compound | CAS#:17662-84-9 | Chemsrc [chemsrc.com]

- 3. Buy this compound | 17662-84-9 [smolecule.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. air.unimi.it [air.unimi.it]

- 7. EP0985658B1 - Process for producing l-valine benzyl ester p-toluenesulfonate - Google Patents [patents.google.com]

- 8. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to H-D-Val-OBzl•TosOH: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: Decoding H-D-Val-OBzl•TosOH

H-D-Val-OBzl•TosOH, known formally as benzyl (2R)-2-amino-3-methylbutanoate 4-methylbenzenesulfonate, is a protected amino acid derivative of significant utility in synthetic organic chemistry, particularly in the realm of peptide synthesis.[1][2][3] This compound strategically combines the D-enantiomer of valine with a benzyl ester protecting group for the carboxylic acid and a p-toluenesulfonate (tosylate) salt for the amino group. This dual-protection scheme renders it a stable, crystalline solid that is readily handled and incorporated into synthetic workflows.[1] The tosylate salt form not only enhances crystallinity and stability but also facilitates purification.[1] Its primary application lies as a crucial building block in the synthesis of peptides, where the controlled, sequential addition of amino acids is paramount.[1][4]

The choice of the D-enantiomer of valine is often dictated by the desired stereochemistry of the final target molecule, which is of critical importance in the development of chiral drugs where biological activity is intimately linked to the three-dimensional arrangement of atoms.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of H-D-Val-OBzl•TosOH is essential for its effective use in the laboratory. These properties dictate its solubility, stability, and reactivity.

| Property | Value | Source(s) |

| Chemical Name | benzyl (2R)-2-amino-3-methylbutanoate; 4-methylbenzenesulfonic acid | [1][3] |

| Synonyms | D-Valine benzyl ester p-toluenesulfonate salt, H-D-Val-OBzl p-tosylate | [1][2] |

| CAS Number | 17662-84-9 | [1][5] |

| Molecular Formula | C19H25NO5S | [1][6] |

| Molecular Weight | 379.47 g/mol | [1][6] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 161.89 °C | [7] |

| Solubility | Soluble in organic solvents such as dimethyl sulfoxide, dichloromethane, and ethyl acetate. | [1] |

The structure of H-D-Val-OBzl•TosOH is a salt composed of the D-valine benzyl ester cation and the tosylate anion.

Caption: Chemical structure of H-D-Val-OBzl•TosOH.

Synthesis of H-D-Val-OBzl•TosOH: A Step-by-Step Protocol

The most common and efficient method for the synthesis of H-D-Val-OBzl•TosOH is the Fischer-Speier esterification.[8] This reaction involves the direct esterification of D-valine with benzyl alcohol, catalyzed by p-toluenesulfonic acid. The acid serves a dual purpose: it catalyzes the esterification and also forms the tosylate salt of the resulting amino ester, which facilitates its isolation as a crystalline solid. A key aspect of this synthesis is the removal of water, a byproduct of the esterification, to drive the reaction equilibrium towards the product. This is typically achieved by azeotropic distillation.

A highly efficient and environmentally conscious protocol has been developed that avoids the use of hazardous solvents like benzene or carbon tetrachloride, opting instead for cyclohexane.[7][9]

Protocol: Fischer-Speier Esterification using Cyclohexane

This protocol is adapted from the work of Bolchi et al., which reports a high yield and excellent enantiomeric purity for the synthesis of amino acid benzyl ester tosylates.[7][9]

Materials:

-

D-Valine

-

p-Toluenesulfonic acid monohydrate

-

Benzyl alcohol

-

Cyclohexane

-

Ethyl acetate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, combine D-valine (1.0 eq), p-toluenesulfonic acid monohydrate (1.2 eq), benzyl alcohol (5.0 eq), and cyclohexane.

-

Azeotropic Reflux: Heat the reaction mixture to reflux with vigorous stirring. The water produced during the esterification will be removed azeotropically with cyclohexane and collected in the Dean-Stark trap. Continue the reflux until no more water is collected, which typically takes several hours.

-

Crystallization: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate to the flask and stir for approximately one hour to induce the crystallization of the product.

-

Isolation and Purification: Collect the crystalline product by filtration. Wash the collected solid with a small amount of cold ethyl acetate to remove any residual impurities.

-

Drying: Dry the purified H-D-Val-OBzl•TosOH under vacuum to a constant weight.

Expected Yield: This method has been reported to produce H-D-Val-OBzl•TosOH in high yield (e.g., 88%) and with excellent enantiomeric purity (100% e.e.).[7]

Caption: Workflow for the synthesis of H-D-Val-OBzl•TosOH.

Analytical Characterization

Ensuring the identity and purity of H-D-Val-OBzl•TosOH is crucial for its successful application. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data (Reference: L-enantiomer in CDCl₃): [7]

-

δ 0.88 (pt, J = 6.4 Hz, 6H): Two overlapping doublets corresponding to the two diastereotopic methyl groups of the valine side chain.

-

δ 2.18 (m, 1H): Multiplet for the β-proton of the valine side chain.

-

δ 2.31 (s, 3H): Singlet for the methyl group of the tosylate counter-ion.

-

δ 3.90 (m, 1H): Multiplet for the α-proton of the valine residue.

-

δ 5.01 (d, J = 12.3 Hz, 1H) and 5.12 (d, J = 12.3 Hz, 1H): Two doublets for the diastereotopic protons of the benzyl group's methylene bridge.

-

δ 7.09 (d, J = 8.2 Hz, 2H): Doublet for the two aromatic protons of the tosylate ring ortho to the methyl group.

-

δ 7.28 (s, 5H): Singlet for the five protons of the benzyl ring.

-

δ 7.75 (d, J = 8.2 Hz, 2H): Doublet for the two aromatic protons of the tosylate ring ortho to the sulfonate group.

-

δ 8.23 (br s, 3H): Broad singlet corresponding to the three protons of the ammonium group.

Infrared (IR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. A representative IR spectrum for D-Valine benzyl ester 4-methylbenzenesulfonate is available.[10]

Expected Key IR Absorptions:

-

~3000-2800 cm⁻¹: C-H stretching vibrations of the alkyl and aromatic groups.

-

~1740 cm⁻¹: Strong C=O stretching vibration of the ester carbonyl group.

-

~1600 cm⁻¹ and ~1495 cm⁻¹: C=C stretching vibrations of the aromatic rings.

-

~1220 cm⁻¹ and ~1160 cm⁻¹: Asymmetric and symmetric S=O stretching vibrations of the sulfonate group.

-

~1120 cm⁻¹: C-O stretching vibration of the ester.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of H-D-Val-OBzl•TosOH. The method involves using a chiral stationary phase (CSP) that can differentiate between the D- and L-enantiomers. While a specific method for H-D-Val-OBzl•TosOH is not detailed in the provided search results, a general approach for the analysis of valine enantiomers involves derivatization to enhance detection and separation.[11] However, direct separation on polysaccharide-based CSPs is also possible and often preferred to avoid potential racemization during derivatization.[7]

General Protocol Outline for Chiral HPLC Analysis:

-

Column Selection: A polysaccharide-based chiral column (e.g., Chiralcel® or Chiralpak® series) is often a good starting point.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio is optimized to achieve good resolution and reasonable retention times.

-

Detection: UV detection at a wavelength where the aromatic rings of the benzyl and tosyl groups absorb (e.g., 220 nm or 254 nm) is suitable.

-

Sample Preparation: A dilute solution of H-D-Val-OBzl•TosOH is prepared in the mobile phase or a compatible solvent.

-

Analysis: The sample is injected onto the HPLC system, and the retention times of the D- and L-enantiomers are compared to those of authentic standards to determine the enantiomeric excess.

Application in Peptide Synthesis

H-D-Val-OBzl•TosOH is a valuable reagent in both solution-phase and solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[4][12][13]

Role in Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)

In Boc-SPPS, the temporary Nα-protecting group is the acid-labile Boc group, while more stable, acid-cleavable groups like benzyl esters are used for C-terminal and side-chain protection.[14][15]

Caption: General workflow of the Boc-SPPS cycle.

H-D-Val-OBzl•TosOH is used to introduce the C-terminal D-valine residue onto the solid support, typically a chloromethylated polystyrene resin such as Merrifield resin.[4]

Protocol: Coupling of H-D-Val-OBzl•TosOH to Merrifield Resin

This protocol describes the attachment of the first amino acid, D-valine, to Merrifield resin. The tosylate salt is neutralized in situ to generate the free amine for the coupling reaction.[4]

Materials:

-

Merrifield resin (chloromethylated polystyrene)

-

H-D-Val-OBzl•TosOH

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Solid-phase synthesis reaction vessel

Procedure:

-

Resin Swelling: Swell the Merrifield resin in DCM in the reaction vessel for at least 30 minutes.

-

Resin Washing: Drain the DCM and wash the resin several times with DMF.

-

Preparation of Amino Acid Solution: In a separate flask, dissolve H-D-Val-OBzl•TosOH (1.5-2.0 eq relative to the resin's substitution level) in DMF.

-

In Situ Neutralization: Add DIEA (1.0 eq relative to H-D-Val-OBzl•TosOH) to the amino acid solution and stir for a few minutes at room temperature. This neutralizes the tosylate salt to form the free amine.

-

Coupling to Resin: Add the neutralized D-valine benzyl ester solution to the swollen and washed resin in the reaction vessel.

-

Reaction: Agitate the reaction mixture at an elevated temperature (e.g., 50 °C) for 24-48 hours.

-

Washing: After the coupling reaction is complete, filter the resin and wash it sequentially with DMF, a mixture of DMF and water, DMF, DCM, and finally MeOH to remove unreacted reagents and byproducts.

-

Drying: Dry the D-valine-loaded resin under vacuum to a constant weight.

The loading of the amino acid onto the resin can be quantified using methods such as the picric acid test or by cleaving the amino acid from a small sample of the resin and analyzing the cleavagte.

Cleavage of the Benzyl Ester and Deprotection

At the end of the peptide synthesis, the completed peptide is cleaved from the resin, and the side-chain protecting groups are removed. In the Boc/Bzl strategy, this is typically achieved in a single step using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4] The benzyl ester is susceptible to these strong acidic conditions and is cleaved to yield the free carboxylic acid at the C-terminus of the peptide.

Conclusion

H-D-Val-OBzl•TosOH stands as a well-characterized and highly effective protected amino acid for the synthesis of peptides and other chiral molecules. Its synthesis via a refined Fischer-Speier esterification protocol offers high yields and excellent enantiomeric purity. Its stability, crystallinity, and compatibility with the robust Boc/Bzl solid-phase peptide synthesis strategy make it an invaluable tool for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and application, as detailed in this guide, is key to its successful implementation in the laboratory.

References

- Chemsrc. H-D-Val-Obzl.TosOH | CAS#:17662-84-9. [Link]

- American Peptide Company.

- Fisher Scientific. CAS RN 17662-84-9. [Link]

- LookChem. CAS No.17662-84-9,D-Valine benzy ester 4... [Link]

- Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids, 49(5), 941-949. [Link]

- ResearchGate. (PDF) One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. [Link]

- CONICET.

- Royal Society of Chemistry.

- Yakhak Hoeji.

- ChemSrc. Cas no 17664-93-6 (HD-Leu-obzl tos). [Link]

- RayBiotech. H-D-Ala-OBzl·TosOH. [Link]

- National Center for Biotechnology Information. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil. [Link]

- American Peptide Company.

- Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- Aapptec. H-Val-OBzl TosOH [16652-76-9]. [Link]

- AiFenChem. 17662-84-9 | this compound. [Link]

- National Center for Biotechnology Information.

Sources

- 1. peptide.com [peptide.com]

- 2. 17662-84-9 | this compound - AiFChem [aifchem.com]

- 3. D-Valine Benzyl Ester p-Toluenesulfonate [lgcstandards.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CAS RN 17662-84-9 | Fisher Scientific [fishersci.nl]

- 6. This compound | CAS#:17662-84-9 | Chemsrc [chemsrc.com]

- 7. air.unimi.it [air.unimi.it]

- 8. D-Valine Benzyl Ester p-Toluenesulfonate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. researchgate.net [researchgate.net]

- 10. D-Valine benzy ester 4-methylbenzenesulfonate(17662-84-9) IR Spectrum [chemicalbook.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. bachem.com [bachem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. peptide.com [peptide.com]

H-D-Val-OBzl.TosOH solubility data

An In-depth Technical Guide to the Solubility of H-D-Val-OBzl.TosOH

Introduction

This compound, the p-toluenesulfonate salt of D-valine benzyl ester, is a pivotal chiral building block in modern synthetic chemistry.[1][2] Its primary application lies in peptide synthesis, where it serves as a protected derivative of the amino acid D-valine, enabling the controlled, sequential assembly of peptide chains.[1] The solubility of this compound is a paramount physical property that dictates its handling, reaction kinetics, purification efficiency, and ultimately, its utility in both research and industrial applications.[3][4] An inadequate understanding of its solubility profile can lead to suboptimal reaction conditions, reduced yields, and challenges in downstream processing.

This guide provides a comprehensive exploration of the solubility of this compound, grounded in fundamental physicochemical principles and field-proven experimental methodologies. It is designed to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical protocols necessary to effectively work with this essential reagent.

Core Physicochemical Properties

This compound is a white to off-white crystalline solid. Its structure combines the D-enantiomer of valine, a hydrophobic benzyl ester protecting group on the C-terminus, and a p-toluenesulfonate (tosylate) counter-ion associated with the free amine.[1] This specific combination of a bulky, nonpolar amino acid side chain with an ionic salt form gives it a distinct solubility profile.

| Property | Value | References |

| CAS Number | 17662-84-9 | [1][2] |

| Molecular Formula | C₁₉H₂₅NO₅S | [1][2][5] |

| Molecular Weight | 379.47 g/mol | [1][2][5] |

| Melting Point | ~162 °C | [5] |

Theoretical Framework of Solubility

The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent. Three key structural features of the molecule are critical to understanding this behavior:

-

D-Valine Side Chain: The isopropyl group is nonpolar and hydrophobic, contributing to solubility in less polar organic solvents.[6]

-

Benzyl Ester Group: The benzyl group is also significantly hydrophobic, further enhancing solubility in organic media.

-

Ammonium Tosylate Salt: This ionic portion of the molecule is the primary driver of its solubility. The large, organic tosylate counter-ion often improves solubility in common organic solvents like dichloromethane and chloroform compared to smaller, inorganic counter-ions like chloride.[7] This ionic character also allows for solubility in more polar solvents.

The overall solubility is thus a complex interplay. The molecule's behavior is not simply that of a nonpolar amino acid derivative but that of an organic salt. Factors such as solvent polarity, temperature, and the presence of other ionic species will significantly influence the dissolution process.[6][8][9]

Qualitative Solubility Profile

While precise quantitative data is not widely published, a qualitative solubility profile can be inferred from the behavior of analogous compounds, such as H-Gly-OBzl.TosOH, and the general properties of tosylate salts.[7][10][11]

| Solvent | Expected Solubility | Rationale & Expert Insights |

| Dichloromethane (DCM) | Soluble | The tosylate salt structure generally imparts good solubility in chlorinated solvents, which are common in peptide synthesis.[7] |

| Chloroform | Soluble | Similar to DCM, chloroform is an effective solvent for many organic salts used in synthesis.[7] |

| Methanol (MeOH) | Soluble | As a polar protic solvent, methanol can solvate both the ionic salt portion and interact with the ester group.[10][11] A solubility of ~0.1 g/mL has been noted for the similar glycine derivative.[11] |

| Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent widely used in peptide synthesis. The addition of a tertiary amine base to neutralize the tosylate salt can further increase solubility, a common practice before coupling reactions.[10] |

| Dimethyl Sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds, including salts.[7] |

| Water | Sparingly Soluble to Insoluble | Despite the ionic salt, the large, hydrophobic valine side chain and benzyl group significantly reduce aqueous solubility.[6] The solubility of amino acids in water decreases as the nonpolar character of the side chain increases.[6][9] |

| Ethyl Acetate | Soluble | A moderately polar solvent often used in extraction and purification steps.[7] |

| Acetone | Soluble | A polar aprotic solvent that can effectively dissolve many organic salts.[7] |

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, rigorous experimental protocols are required. The choice of method depends on the specific needs of the researcher, balancing factors like accuracy, throughput, and the type of solubility data required (thermodynamic vs. kinetic).[3]

Caption: General workflow for determining the solubility of this compound.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the equilibrium solubility, which represents the true saturation point of the compound in a solvent at a given temperature.[12]

Principle: A surplus of the solid compound is agitated in the solvent for an extended period to ensure that equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the dissolved compound is then measured.[12][13]

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., HPLC-grade Methanol)

-

2 mL glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

HPLC-UV system or other suitable analytical instrument

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg, ensuring solid remains after equilibration) to a pre-weighed 2 mL glass vial.

-

Expert Rationale: Using a clear excess of solid is critical to ensure the final solution is truly saturated.[12]

-

-

Solvent Addition: Add a precise volume of the solvent (e.g., 1.0 mL) to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled chamber (e.g., 25 °C ± 0.5 °C). Agitate the suspension for 24 to 48 hours.

-

Expert Rationale: A long equilibration time is necessary to overcome kinetic barriers and reach a true thermodynamic equilibrium.[12] Insufficient time can lead to an underestimation of solubility.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 1 hour to let the solid settle. Then, centrifuge the vials (e.g., at 14,000 rpm for 15 minutes) to pellet the remaining solid.

-

Expert Rationale: This step is crucial to separate the saturated liquid phase from the undissolved solid without altering the equilibrium.[3]

-

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter into a clean analysis vial.

-

Expert Rationale: Filtration removes any fine particulate matter that could interfere with the analysis and artificially inflate the measured concentration.[3]

-

-

Analysis: Prepare a series of dilutions of the filtered sample. Quantify the concentration of this compound using a validated analytical method, such as HPLC-UV, against a calibration curve prepared with known standards.[13][14]

-

Calculation: The determined concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature.

Protocol 2: Kinetic Solubility Determination (High-Throughput Nephelometry)

This method measures the concentration at which a compound precipitates when a concentrated organic stock solution is added to an aqueous buffer. It is a measure of how readily a compound stays in solution under non-equilibrium conditions and is widely used in early drug discovery.[3][4][13]

Principle: A laser beam is passed through the solution, and the amount of light scattered by suspended particles (precipitate) is measured at a 90° angle. Higher scattering indicates lower solubility.[4]

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Nephelometer or plate reader with turbidity measurement capabilities

-

96-well microplates

-

Automated liquid handler (recommended)

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).

-

Assay Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well plate.

-

Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the buffer-containing wells to achieve the highest desired concentration (e.g., 2 µL of 20 mM stock into 198 µL of buffer for a final concentration of 200 µM and 1% DMSO).

-

Expert Rationale: The rapid change in solvent polarity from DMSO to aqueous buffer induces the precipitation of poorly soluble compounds.[13]

-

-

Serial Dilution: Perform serial dilutions directly in the plate to create a range of concentrations.

-

Incubation & Measurement: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature. Measure the turbidity (nephelometry) of each well.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Factors Influencing Experimental Results & Practical Considerations

The accurate determination of solubility requires careful control over several variables.

Caption: Critical factors that must be controlled during solubility experiments.

-

Solid-State Properties: The solubility value is only meaningful if the solid-state form (e.g., crystalline polymorph, amorphous solid) is known, as different forms can have different solubilities.[3]

-

pH of the Medium: For amino acid derivatives, pH is a critical factor.[6] In aqueous or protic solvents, changes in pH can alter the ionization state of any residual carboxylic acid or the primary amine, thereby affecting solubility.[9]

-

In-situ Neutralization: In synthetic applications like peptide coupling, the solubility of this compound in solvents like DMF is often enhanced by the in-situ addition of a non-nucleophilic base (e.g., DIPEA).[15] This neutralizes the ammonium tosylate salt to form the free amine of the D-valine benzyl ester, which can be more soluble and is the reactive species required for amide bond formation.

Conclusion

This compound is an organic salt whose solubility is a product of its hydrophobic amino acid and benzyl ester components and its ionic ammonium tosylate group. This duality results in good solubility in a range of common organic solvents essential for peptide synthesis, but limited solubility in aqueous media. For researchers and developers, moving beyond qualitative estimates to precise, quantitative data is crucial for robust process development and formulation. The thermodynamic shake-flask method provides the definitive equilibrium solubility value, while kinetic assays offer a high-throughput alternative for rapid screening. By applying the rigorous protocols detailed in this guide and controlling for key experimental variables, scientists can generate reliable and reproducible solubility data, enabling the full potential of this versatile synthetic building block to be realized.

References

- Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

- Slideshare. (n.d.). solubility experimental methods.pptx. [Link]

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

- Lund University Publications. (n.d.).

- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Needham, T. E. (1969). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

- ResearchGate. (2024). Solubility of Amino Acids, Sugars, and Proteins. [Link]

- Aapptec. (n.d.).

- National Institutes of Health. (2021). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. PubMed Central. [Link]

- University of Rhode Island. (1969). The Solubility of Amino Acids in Various Solvent Systems. [Link]

- National Institutes of Health. (n.d.). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PubMed Central. [Link]

- SpringerLink. (2018).

- Aapptec. (n.d.). H-Val-OBzl TosOH [16652-76-9]. [Link]

- National Institutes of Health. (n.d.).

- Chemsrc. (n.d.). This compound | CAS#:17662-84-9. [Link]

Sources

- 1. Buy this compound | 17662-84-9 [smolecule.com]

- 2. peptide.com [peptide.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. rheolution.com [rheolution.com]

- 5. This compound | CAS#:17662-84-9 | Chemsrc [chemsrc.com]

- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. pharmatutor.org [pharmatutor.org]

- 14. solubility experimental methods.pptx [slideshare.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to H-D-Val-OBzl.TosOH: Safety, Handling, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of H-D-Val-OBzl.TosOH in Peptide Chemistry

H-D-Valine benzyl ester p-toluenesulfonate salt (this compound) is a pivotal building block in the intricate field of peptide synthesis. Its utility for researchers and drug development professionals stems from the strategic protection of the D-valine carboxyl group as a benzyl ester and the protonation of the amino group as a stable, crystalline tosylate salt. This combination offers distinct advantages in both solution-phase and solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy. The benzyl ester provides robust protection for the C-terminus, stable to the mildly acidic conditions used for Boc group removal, yet readily cleavable under specific, controlled conditions.[1] The tosylate counter-ion enhances the compound's crystallinity and handling characteristics, transforming the typically oily free base of the amino acid ester into a manageable solid. This guide provides a comprehensive overview of the material safety data, expert handling protocols, and detailed applications of this compound, grounded in established chemical principles to ensure both scientific integrity and laboratory safety.

I. Compound Identification and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is the bedrock of its safe and effective use.

| Property | Value | Source |

| Chemical Name | D-Valine benzyl ester p-toluenesulfonate salt | [2] |

| Synonyms | H-D-Val-OBzl TosOH, D-Valine benzyl ester tosylate salt | [2] |

| CAS Number | 17662-84-9 | [2] |

| Molecular Formula | C₁₉H₂₅NO₅S | [3] |

| Molecular Weight | 379.47 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 162°C | [3] |

| Storage Conditions | Store at room temperature. Some suppliers recommend storage at ≤5°C (41°F). | [1][3] |

II. Material Safety Data Sheet (MSDS) Analysis: A Component-Based Hazard Assessment

While a comprehensive, experimentally derived safety datasheet for this compound is not extensively published, a robust hazard assessment can be constructed by analyzing its constituent components: D-valine, benzyl alcohol, and p-toluenesulfonic acid.

Toxicity Profile of Constituent Moieties:

-

D-Valine: As an enantiomer of the essential amino acid L-valine, D-valine is generally considered to have low toxicity. The GHS classification for DL-Valine does not meet the criteria for hazardous substances.[5][6] However, as with any chemical, it should be handled with appropriate laboratory precautions.

-

Benzyl Alcohol: Benzyl alcohol exhibits low acute toxicity with an oral LD50 of 1.2 g/kg in rats.[4] However, at high concentrations, it can cause toxic effects, including respiratory failure, hypotension, and paralysis.[4] It is a known skin and eye irritant.[7][8] In its pure form, it can cause corneal necrosis.[7] Prolonged or repeated exposure may lead to contact dermatitis.[7]

-

p-Toluenesulfonic Acid (TosOH): This is a strong organic acid and is corrosive.[9] It can cause severe skin burns and eye damage.[10][11] Inhalation may lead to respiratory tract irritation, causing symptoms such as burning sensations, coughing, and shortness of breath.[1] While not considered carcinogenic, genotoxic, or a reproductive toxin, its corrosive nature necessitates careful handling.[9]

Based on this analysis, this compound should be handled as a compound that is irritating to the skin, eyes, and respiratory system , with the potential for more severe effects upon prolonged or significant exposure due to the properties of its constituent parts.

III. Exposure Control and Personal Protective Equipment (PPE): A Self-Validating System for Safety

The following protocols are designed to create a self-validating system of safety, minimizing exposure and mitigating risk during the handling and use of this compound.

Engineering Controls:

-

Ventilation: All manipulations of this compound, especially those that may generate dust, should be conducted in a well-ventilated area. The use of a chemical fume hood is strongly recommended.[1]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory.[4]

-

Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn at all times. Gloves should be inspected before use and changed immediately if contaminated.

-

Skin and Body Protection: A laboratory coat should be worn and buttoned to protect the skin. For larger quantities or in the event of a spill, additional protective clothing may be necessary.

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator for particulates should be used.

IV. Handling, Storage, and Disposal: Ensuring Stability and Environmental Responsibility

Safe Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Keep away from heat and sources of ignition.[1]

-

Wash hands thoroughly after handling.

Storage:

-

Keep the container tightly closed in a dry and well-ventilated place.[1]

-

While some sources suggest room temperature storage, refrigeration (≤5°C) may prolong shelf life.[1][3]

Disposal:

-

Disposal of this compound and its containers must be in accordance with all applicable federal, state, and local environmental control regulations.[2]

-

Waste should be considered hazardous and disposed of through a licensed professional waste disposal service. Do not allow the material to enter drains or waterways.

Caption: Logical workflow for the safe handling and disposal of this compound.

V. Application in Peptide Synthesis: Protocols and Mechanistic Insights

This compound is a versatile reagent for introducing a C-terminal D-valine residue with a benzyl-protected carboxyl group. The following protocols provide detailed, step-by-step methodologies for its use in solution-phase peptide synthesis.

Protocol 1: Solution-Phase Peptide Coupling

This protocol describes the coupling of an N-Boc-protected amino acid to this compound.

Materials:

-

This compound

-

N-Boc-protected amino acid (e.g., Boc-L-Alanine-OH)

-

Coupling agent (e.g., HBTU, DCC)

-

Tertiary base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)

-

Standard work-up reagents (e.g., 1M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄)

Procedure:

-

Neutralization of the Amino Acid Salt:

-

Dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF.

-

Add DIPEA (1.1 equivalents) to the solution and stir at room temperature for 15-20 minutes. This step is crucial as it deprotonates the amino group, rendering it nucleophilic for the subsequent coupling reaction.[12]

-

-

Activation of the Carboxylic Acid:

-

In a separate flask, dissolve the N-Boc-protected amino acid (1.0 equivalent) and a coupling agent like HBTU (0.98 equivalents) in anhydrous DMF.

-

Add DIPEA (2.0 equivalents) to this solution and stir for 5-10 minutes at room temperature. The coupling agent facilitates the formation of a highly reactive ester intermediate, which is susceptible to nucleophilic attack by the free amine.[12]

-

-

Coupling Reaction:

-

Add the activated N-Boc-amino acid solution to the flask containing the neutralized H-D-Val-OBzl.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine to remove unreacted starting materials and by-products.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude dipeptide can be purified by column chromatography on silica gel.

-

Caption: Workflow for the solution-phase coupling of an N-Boc-amino acid with this compound.

Protocol 2: Deprotection of the Benzyl Ester